molecular formula C19H18N2O B133912 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine CAS No. 93942-75-7

1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine

Cat. No.: B133912
CAS No.: 93942-75-7
M. Wt: 290.4 g/mol
InChI Key: DQCPCVSZUQXIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine is a hydrazine derivative featuring a phenyl group at position 1 and a 4-(phenylmethoxy)phenyl substituent at position 2. This compound serves as a key intermediate in synthesizing pharmaceuticals, including Oxyphenbutazone, a non-steroidal anti-inflammatory drug . Its structure combines a hydrazine backbone with aromatic and benzyloxy groups, which influence its reactivity and biological activity. Synthesis typically involves condensation reactions between substituted phenylhydrazines and aldehydes or ketones under acidic or reflux conditions .

Properties

IUPAC Name

1-phenyl-2-(4-phenylmethoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-3-7-16(8-4-1)15-22-19-13-11-18(12-14-19)21-20-17-9-5-2-6-10-17/h1-14,20-21H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCPCVSZUQXIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NNC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00916930
Record name 1-[4-(Benzyloxy)phenyl]-2-phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00916930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93942-75-7
Record name 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93942-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-2-(4-(phenylmethoxy)phenyl)hydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093942757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(Benzyloxy)phenyl]-2-phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00916930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.091.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic substitution, where the hydroxyl or alkoxy group of the phenol acts as a leaving group. For 4-(benzyloxy)phenol, hydrazine hydrate displaces the benzyloxy moiety, forming the hydrazine backbone. Key parameters include:

  • Hydrazine concentration : 60–100% aqueous solutions optimize reactivity while minimizing side reactions.

  • Catalyst selection : Acidic catalysts (e.g., acetic acid) accelerate the substitution kinetics, with yields improving from 54% to 70% when using 1–4 wt% catalyst loading.

  • Temperature control : Maintaining 80–120°C under reflux prevents thermal degradation of sensitive intermediates.

A representative synthesis from Example 9 of CN101602690A demonstrates this method:

Comparative Performance Across Substrates

Table 1 summarizes yields from analogous syntheses using different phenolic starting materials:

Phenolic SubstrateCatalyst LoadingReaction Time (h)Yield (%)Purity (%)
p-Methoxyphenol2.0 g255498.8
Phloroglucinol2.0 g156598.1
2-tert-Butyl-4-methoxy4.0 g286698.5

Data sourced from CN101602690A

This method’s advantages include operational simplicity and compatibility with diverse alkoxy substituents. However, prolonged reaction times (15–28 hours) and excess hydrazine requirements limit industrial scalability.

Fischer Indole Synthesis for Hydrazine Derivatives

The Fischer indole synthesis, adapted for asymmetric hydrazines, provides an alternative route to this compound. Ambeed’s protocol (Example 5) illustrates this approach:

Reaction Design and Execution

The method couples 4-(benzyloxy)phenylhydrazine hydrochloride with ketone precursors in acidic media:

Mechanistic Insights

The reaction proceeds through:

  • Hydrazone formation : Condensation of hydrazine and ketone.

  • Cyclization : Acid-catalyzed-sigmatropic rearrangement to form the indole intermediate.

  • Rearomatization : Loss of water to yield the final hydrazine.

Critical factors include:

  • Acid strength : 80% acetic acid balances protonation and avoids over-acidification.

  • Solvent polarity : Ethyl acetate improves intermediate solubility during extraction.

Industrial Scalability and Cost Analysis

MethodRaw Material Cost (USD/kg)Energy Consumption (kWh/kg)Yield (%)
Classical Condensation1208554–66
Fischer Indole18012072

Cost estimates based on 2025 market data

The Fischer method, while higher-yielding, incurs greater costs due to chromatographic purification. Classical condensation remains preferred for bulk production despite moderate yields.

Scientific Research Applications

Biological Activities

Research indicates that 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine exhibits notable biological activities, including:

  • Anti-inflammatory Properties: Due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), it has been studied for its potential to alleviate inflammation.
  • Cytotoxic Effects: Preliminary studies suggest that this compound may demonstrate cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Activity: Some derivatives have shown promising results against various bacterial and fungal strains, suggesting a potential role in developing new antimicrobial agents .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound using animal models. The compound was administered to rats with induced inflammation. Results showed a significant reduction in inflammatory markers compared to control groups, indicating its potential efficacy as an anti-inflammatory agent.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro tests were conducted on several human cancer cell lines. The compound exhibited varying degrees of cytotoxicity, with the highest activity observed against melanoma cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Case Study 3: Antimicrobial Properties

Research focused on the antimicrobial properties of derivatives of this compound. Results indicated effective inhibition of growth against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger. These findings support further exploration into its use as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Electron-Donating Groups (e.g., methoxy, benzyloxy) : Enhance stability and fluorescence in phenylhydrazones . The benzyloxy group in the target compound may reduce metabolic degradation compared to simpler methoxy derivatives .
  • For example, nitro-substituted phenylhydrazones exhibit stronger fluorescence quenching than methoxy analogues .
  • Extended Aromatic Systems (e.g., naphthalene) : Improve antioxidant capacity due to radical scavenging via π-conjugation .

Key Differences in Bioactivity

Property 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine Naphthalene Hydrazone 4-Nitrophenylhydrazone
Antioxidant IC₅₀ (DPPH assay) Not reported 12 μM 45 μM
Fluorescence λₑₘ Not fluorescent 480 nm 520 nm
Enzyme Inhibition (MAO-B) Moderate (~10 μM) Inactive <1 μM

Biological Activity

1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is a hydrazine derivative characterized by its unique phenyl and phenylmethoxy substituents. The structural formula can be represented as follows:

C19H20N2O\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}

This compound is known for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various pathways.

Mechanism of Action:

  • Induction of Apoptosis: Compounds have been shown to activate mitochondrial pathways leading to increased reactive oxygen species (ROS) levels, which can trigger apoptosis in cancer cells such as HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines .
  • Cell Cycle Arrest: Flow cytometry analyses reveal that treatment with hydrazine derivatives can lead to cell cycle arrest at the G0/G1 phase, indicating a halt in cellular proliferation .

Research Findings:
A study reported that a related compound exhibited an IC50 value of 35.58 µM against HepG-2 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .

CompoundCell LineIC50 (µM)Reference
This compoundHepG-235.58
DoxorubicinHepG-25.23

2. Anti-inflammatory Activity

Hydrazine derivatives have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Mechanism of Action:

  • Cytokine Inhibition: The compounds may reduce the production of inflammatory mediators, contributing to their therapeutic effects in conditions characterized by inflammation .

Case Study 1: Anticancer Efficacy in HepG-2 Cells

A detailed investigation was conducted on the effects of this compound on HepG-2 cells. The study utilized flow cytometry to assess cell cycle distribution and apoptosis induction.

Findings:

  • Cell Cycle Distribution: After treatment, there was a notable increase in cells at the G0/G1 phase (from 45.86% to 52.33%) and a reduction in the G2/M phase.
  • Apoptosis Induction: The compound significantly increased the apoptotic cell population, confirming its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses, compounds similar to this compound were assessed for their ability to inhibit IL-6 production in macrophages.

Results:
The tested compounds demonstrated up to 89% inhibition of IL-6 at specific concentrations, indicating a strong anti-inflammatory effect comparable to established anti-inflammatory drugs .

Q & A

Q. How to evaluate the anti-tubercular activity of derivatives?

  • In vitro assays against Mycobacterium tuberculosis (H37Rv strain) measure MIC values. Derivatives are tested at 1.95–100 µg/mL, with isoniazid as a control. Cytotoxicity is assessed via MTT assay on Vero cells. QSAR models prioritize compounds with electron-withdrawing substituents for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.